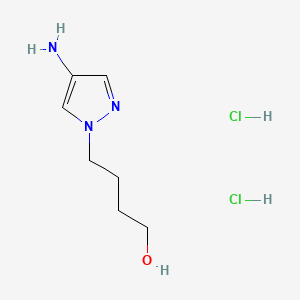

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a chemical compound with a molecular formula of C7H13N3O·2HCl. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or DMSO under oxygen.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of enzymes like p38MAPK and various kinases . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride include other aminopyrazole derivatives, such as:

- 3-aminopyrazoles

- 4-aminopyrazoles

- 5-aminopyrazoles

These compounds share the pyrazole ring structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Biological Activity

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a compound that features a pyrazole ring substituted with an amino group and a butanol chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.

- Attachment of the Butanol Chain : Alkylation of the pyrazole ring with a suitable butanol derivative.

- Formation of the Dihydrochloride Salt : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides demonstrated notable antifungal activity against strains like Candida albicans and Staphylococcus aureus . The mechanism behind this activity may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Pyrazoles have been reported to possess anticancer activities, particularly against breast cancer cells. For instance, compounds derived from pyrazole structures were tested for cytotoxicity in MCF-7 and MDA-MB-231 cell lines, showing promising results when combined with conventional chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds have been evaluated for their effects on COX enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The amino group and the pyrazole ring facilitate binding to these targets, influencing various biochemical pathways.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-amino-1H-pyrazole | Structure | Antitumor activity |

| 4-amino-1-methylpyrazole | Structure | Antibacterial properties |

| 4-(4-amino-1H-pyrazol-1-yl)acetic acid | Structure | Anti-inflammatory effects |

This comparison highlights how variations in structure can influence biological activity.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that specific pyrazole derivatives enhanced the cytotoxic effects of doxorubicin on breast cancer cells, suggesting possible clinical applications in combination therapies.

- Antimicrobial Screening : Various pyrazole compounds were screened against multiple bacterial strains, revealing significant inhibitory effects and potential as new antimicrobial agents.

Properties

Molecular Formula |

C7H15Cl2N3O |

|---|---|

Molecular Weight |

228.12 g/mol |

IUPAC Name |

4-(4-aminopyrazol-1-yl)butan-1-ol;dihydrochloride |

InChI |

InChI=1S/C7H13N3O.2ClH/c8-7-5-9-10(6-7)3-1-2-4-11;;/h5-6,11H,1-4,8H2;2*1H |

InChI Key |

MMJQYPPYGCDKAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCCCO)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.